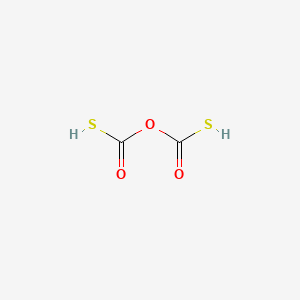
Dithiodicarbonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dithiodicarbonic acid is an organosulfur compound with the formula ( \text{C}_2\text{H}_2\text{O}_2\text{S}_2 ) It is characterized by the presence of two sulfur atoms and two carbonyl groups, making it a unique dicarboxylic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: Dithiodicarbonic acid can be synthesized through the oxidation of xanthates. For instance, the oxidation of sodium ethylxanthate or potassium ethylxanthate can yield this compound . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Dithiodicarbonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids or other sulfur-containing derivatives.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce thiols.
Scientific Research Applications
Dithiodicarbonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of dithiodicarbonic acid involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals, which can then participate in catalytic or inhibitory processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Dithiocarbamates: These compounds also contain sulfur and have similar coordination properties, making them useful in similar applications.
Dicarboxylic Acids: Compounds like oxalic acid and succinic acid share the dicarboxylic acid structure but lack the sulfur atoms, leading to different chemical behaviors.
Uniqueness: Dithiodicarbonic acid’s uniqueness lies in its combination of sulfur and carbonyl groups, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in applications requiring strong metal-binding capabilities and specific reactivity patterns.
Properties
CAS No. |
33305-36-1 |
|---|---|
Molecular Formula |
C2H2O3S2 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
sulfanylcarbonyloxymethanethioic S-acid |
InChI |
InChI=1S/C2H2O3S2/c3-1(6)5-2(4)7/h(H,3,6)(H,4,7) |
InChI Key |
XUGRKBHZKBMIIL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(OC(=O)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















